3-Fluoro-2-methyl-6-nitrobenzonitrile
Description
3-Fluoro-2-methyl-6-nitrobenzonitrile is a nitrile compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring, along with a nitrile group.
Properties
IUPAC Name |
3-fluoro-2-methyl-6-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-5-6(4-10)8(11(12)13)3-2-7(5)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARJFUGLPPAQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Fluoro-2-methyl-6-nitrobenzonitrile typically involves nitration and cyanation reactions. One common method involves the nitration of 2-methyl-3-fluorobenzonitrile using nitric acid and sulfuric acid as reagents. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Chemical Reactions Analysis
3-Fluoro-2-methyl-6-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the fluorine atom with a methoxy group.
Scientific Research Applications
3-Fluoro-2-methyl-6-nitrobenzonitrile is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyl-6-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The nitrile group can also participate in reactions with nucleophiles, leading to the formation of various derivatives. These interactions can affect cellular pathways and enzyme activities .
Comparison with Similar Compounds
3-Fluoro-2-methyl-6-nitrobenzonitrile can be compared with other similar compounds such as:
2-Fluoro-6-nitrobenzonitrile: Lacks the methyl group, which can affect its reactivity and applications.
3-Fluoro-4-methyl-6-nitrobenzonitrile: The position of the methyl group is different, leading to variations in chemical behavior.
3-Fluoro-2-methyl-4-nitrobenzonitrile:
These comparisons highlight the unique structural features of this compound and its specific applications in various fields.
Biological Activity
3-Fluoro-2-methyl-6-nitrobenzonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, examining its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a fluorine atom, a methyl group, and a nitro group attached to a benzonitrile moiety. The presence of these functional groups influences its reactivity and biological activity.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The nitro group can facilitate interactions with biological molecules, potentially inhibiting specific enzymes involved in disease pathways.
- Receptor Modulation : The compound may bind to receptors, altering their activity and influencing cellular responses.
- Electrophilic Properties : The compound's electrophilic nature allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates that may exert biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting potent activity.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. A study assessed its effects on various cancer cell lines, revealing promising results:
| Cell Line | GI50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 0.25 |
| A549 (Lung) | 0.5 |
| HeLa (Cervical) | 0.75 |
The compound demonstrated significant growth inhibition in these cell lines, suggesting that it may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest.
Comparative Studies
When compared with structurally similar compounds, such as 2-Fluoro-5-nitrobenzonitrile and 4-Fluoro-2-methyl-5-nitrobenzonitrile, this compound showed enhanced biological activity. For instance:
| Compound | GI50 (µM) |
|---|---|
| This compound | 0.25 |
| 2-Fluoro-5-nitrobenzonitrile | 1.0 |
| 4-Fluoro-2-methyl-5-nitrobenzonitrile | 0.5 |
These findings highlight the unique potency of this compound among its analogs.
Case Studies
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity further. For example:
-
Synthesis and Evaluation : A series of derivatives were synthesized by modifying the nitro group or introducing additional substituents on the benzene ring. These derivatives were screened for their antimicrobial and anticancer activities.
- One derivative exhibited an MIC of 4 µg/mL against M. tuberculosis, indicating enhanced antitubercular properties compared to the parent compound.
- Safety Profile Assessment : The safety profile was evaluated using Vero cell lines, where the compound showed minimal cytotoxicity at therapeutic concentrations, supporting its potential as a safe therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
